

potential biological activities of Benzyl 4-aminopiperidine-1-carboxylate derivatives

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Compound of Interest

Compound Name: *Benzyl 4-aminopiperidine-1-carboxylate*

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An In-depth Technical Guide to the Potential Biological Activities of **Benzyl 4-aminopiperidine-1-carboxylate** Derivatives

For: Researchers, Scientists, and Drug Development Professionals

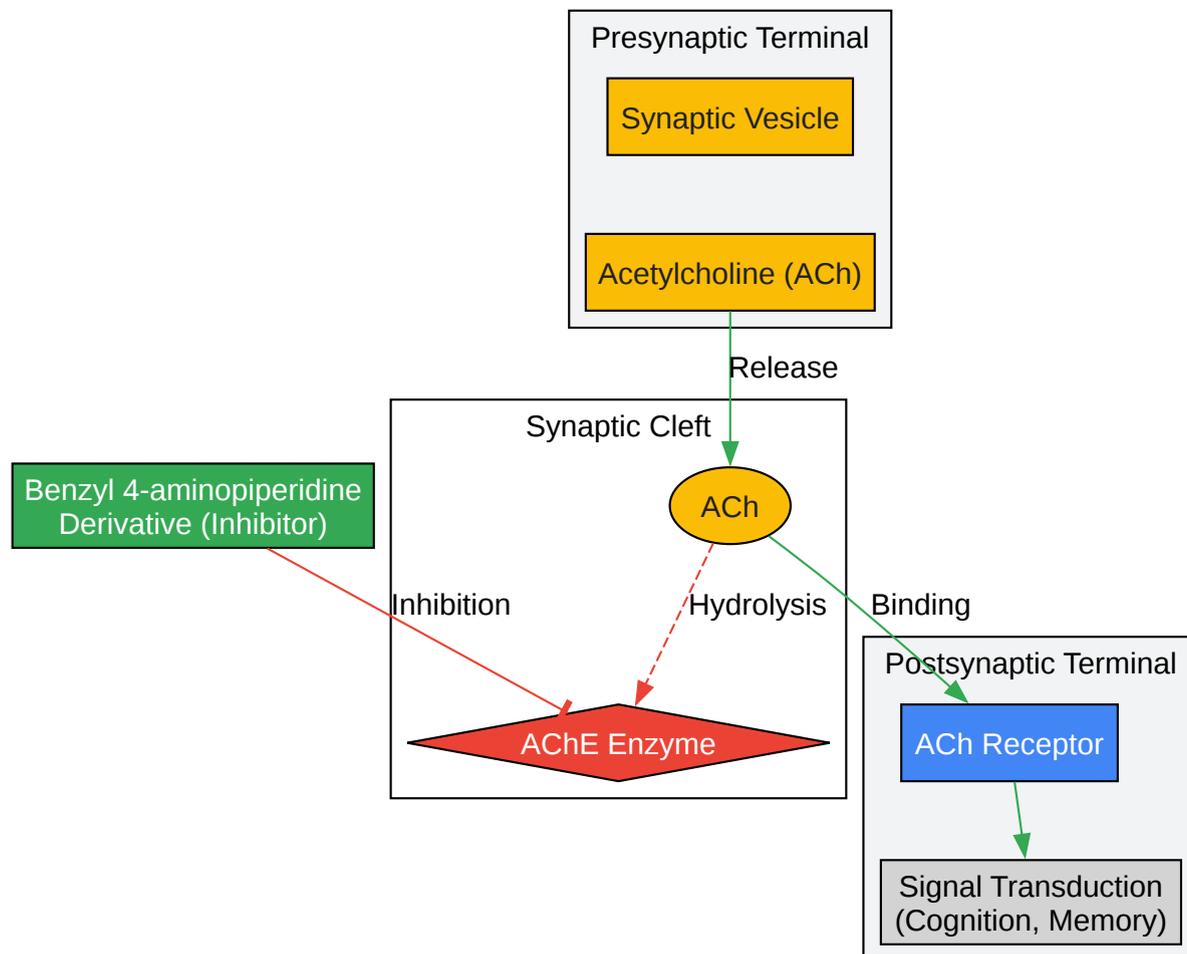
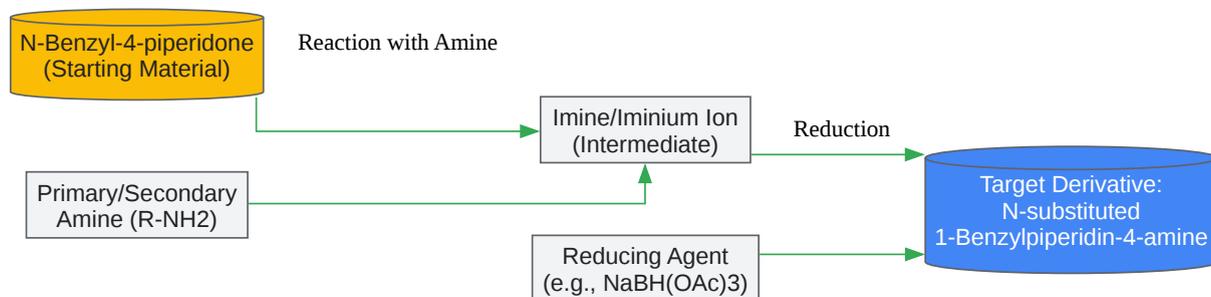
Introduction

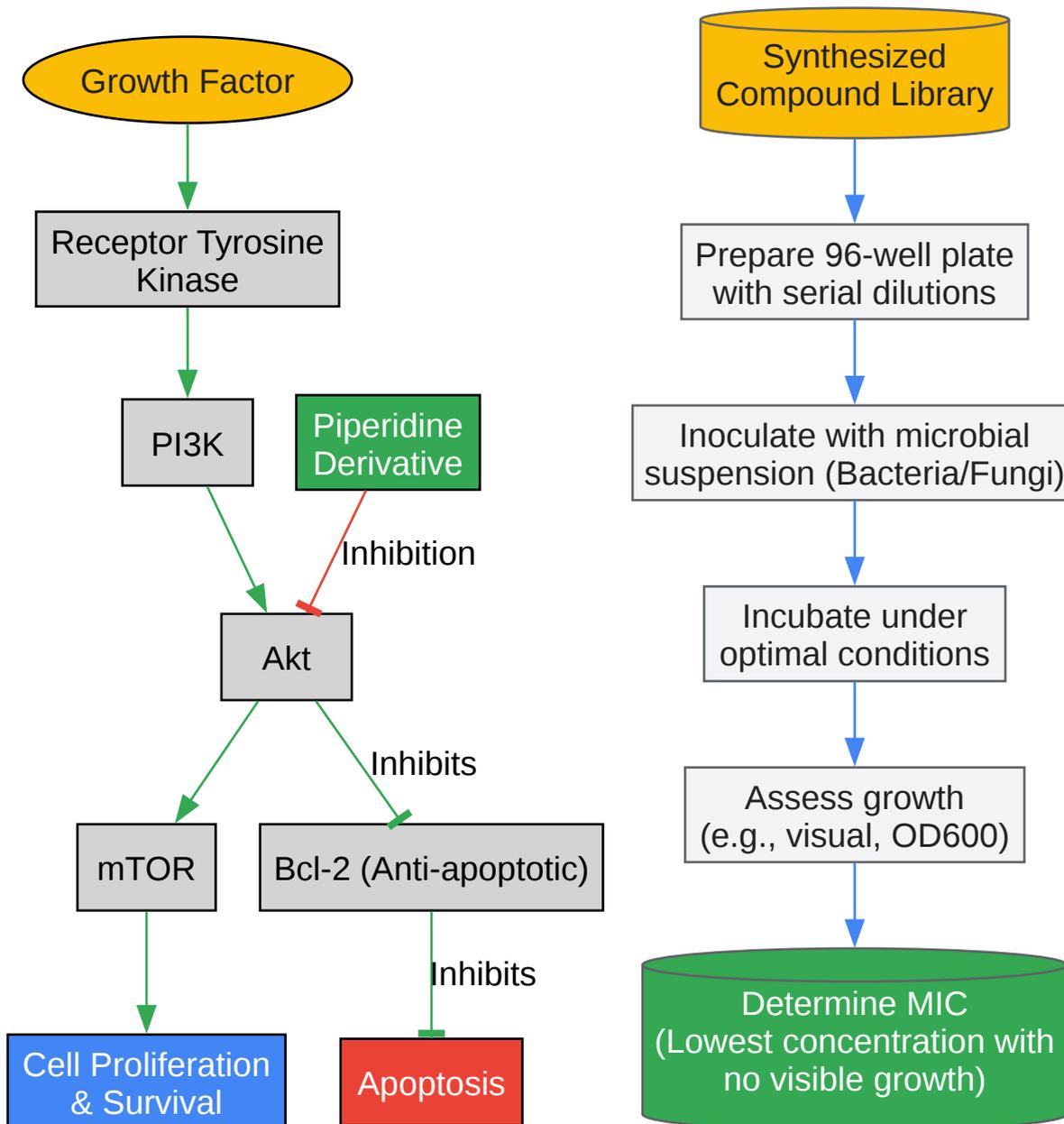
The piperidine ring is a quintessential heterocyclic scaffold frequently described as a "privileged structure" in medicinal chemistry.[1][2] Its prevalence in numerous natural alkaloids and synthetic pharmaceuticals stems from its favorable physicochemical properties, which enhance drug-like characteristics such as bioavailability and metabolic stability. When incorporated into the specific framework of **Benzyl 4-aminopiperidine-1-carboxylate**, this scaffold presents a unique combination of structural motifs: a rigid piperidine core, a flexible N-benzyl group, a protective carbamate moiety, and a reactive 4-amino group. This arrangement provides a versatile template for chemical modification, leading to a diverse range of derivatives with significant therapeutic potential.

This technical guide offers a comprehensive exploration of the biological activities associated with **Benzyl 4-aminopiperidine-1-carboxylate** and its analogues. It consolidates key findings on their neuroprotective, anticancer, and antimicrobial properties, details the experimental protocols used for their evaluation, and visualizes the underlying mechanisms of action to support ongoing research and drug development efforts.

Synthetic Approaches

The synthesis of 4-aminopiperidine derivatives is often achieved through versatile and efficient chemical reactions. A primary method involves the reductive amination of N-substituted 4-piperidone precursors. This process typically uses a suitable amine and a reducing agent like sodium triacetoxyborohydride to yield the desired 4-aminopiperidine core structure, which can be further modified.^[3] Another key strategy involves coupling reactions where amine and acid fragments are joined using reagents such as ethyl(dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt).^[4]





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